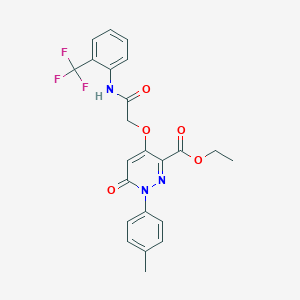

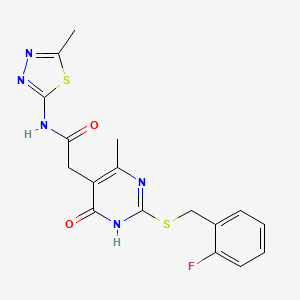

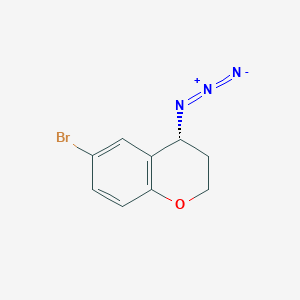

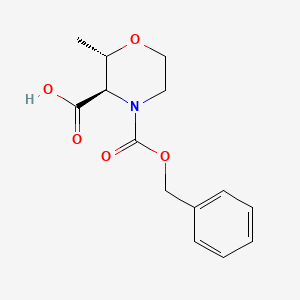

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Hypoxia-Dependent Reduction in Cells and Tumors

Research has indicated the potential application of nitroimidazole derivatives in targeting hypoxic tumor cells. One study showed that the incubation of Chinese hamster ovary cells and KHT murine fibrosarcoma tumor cells under hypoxic conditions with a nitroimidazole compound resulted in a preferential reduction of the compound, suggesting a higher degree of hypoxia in tumors than in most normal tissues. This implies that some nitro compounds could be useful for treating tumors with a high fraction of hypoxic cells, even without radiation (Varghese et al., 1976).

Potential in Tumor Hypoxia Imaging

A novel histidine derivative containing 4-nitroimidazole, synthesized and labeled with [99mTc(CO)3(H2O)3]+, demonstrated selective accumulation in tumor tissues and a slow clearance, highlighting its potential as an imaging agent for tumor hypoxia. This suggests the utility of nitroimidazole derivatives in the development of diagnostic tools for identifying hypoxic tumor regions, which are often resistant to conventional therapies (Lei & Taiwei, 2013).

Corrosion Inhibition

Imidazole derivatives have been explored as novel and green corrosion inhibitors for mild steel. A study synthesized amino acids based corrosion inhibitors, demonstrating significant inhibition efficiency. These compounds act as mixed-type inhibitors, offering a promising approach to protecting metal surfaces against corrosion, thus having applications in materials science and engineering (Srivastava et al., 2017).

Organic Synthesis and Chemical Reactions

Imidazole derivatives have been utilized in the synthesis of organic compounds and as reagents in chemical reactions. For instance, 3-Methyl-1-sulfonic acid imidazolium nitrate has been used for the efficient nitration of aromatic compounds, demonstrating the role of imidazole derivatives in facilitating organic synthesis processes (Zolfigol et al., 2012).

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-12-8-2-1-3-9(18(23)24)11(8)13(20)17(12)10(14(21)22)4-7-5-15-6-16-7/h1-3,5-6,10H,4H2,(H,15,16)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVSASNRLSIDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)

![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)